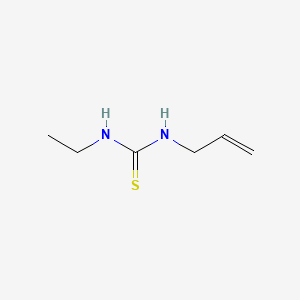

N-Allyl-N'-ethylthiourea

Description

Contextualization within Thiourea (B124793) Chemistry and Derivatives

N-Allyl-N'-ethylthiourea is an organosulfur compound and a member of the thiourea family. The core structure of thiourea, SC(NH₂)₂, is analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom, a substitution denoted by the "thio-" prefix. google.commdpi.com Thioureas can exist in two tautomeric forms: the thione form, which is more common, and the thiol form (isothiourea). google.com

This compound is classified as a disubstituted thiourea, meaning that one hydrogen atom on each of the two nitrogen atoms of the parent thiourea molecule has been replaced by another functional group. researchgate.net In this case, the substituents are an allyl group (–CH₂–CH=CH₂) and an ethyl group (–CH₂CH₃). Current time information in Bangalore, IN. The general formula for thiourea derivatives is (R₁R₂N)(R₃R₄N)C=S. google.comgoogle.com The presence of the sulfur atom and two amino groups makes the thiourea scaffold a versatile building block in organic synthesis. google.comchemicalbook.com

Significance of Thiourea Scaffold in Academic Research

The thiourea scaffold is a focal point of significant academic and industrial research due to its wide-ranging applications. Thiourea derivatives are recognized for their diverse biological activities and are investigated for potential use as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. google.commdpi.comchemicalbook.com The biological potential of these compounds often depends on the nature of the substituents attached to the core thiourea structure. google.comCurrent time information in Bangalore, IN.

Beyond medicinal chemistry, these derivatives are crucial in other fields. In agriculture, they are explored as pesticides, herbicides, and plant growth regulators. researchgate.netgoogle.com The thiourea core, with its electron-donating sulfur and nitrogen atoms, acts as an excellent ligand, forming stable complexes with a wide array of metal ions. mdpi.com This property makes them valuable in coordination chemistry, analytical chemistry, and materials science, where they can serve as precursors for metal complexes, components of polymers, and corrosion inhibitors. nih.govanalis.com.my

Scope and Objectives of Current Research on this compound

Current research on this compound itself is not extensively documented in dedicated studies but can be understood through the broader investigation of N-substituted thioureas. The primary objectives of studying such compounds include exploring their potential as ligands for metal complexes, investigating their reactivity in organic synthesis, and assessing their utility as monomers in polymer science. Research on closely related N-allyl thiourea derivatives focuses on their role as building blocks for synthesizing heterocyclic compounds like thiazolines. himedialabs.com Furthermore, studies involving N-ethylthiourea examine its coordination behavior with various metals, including rhenium and antimony. fishersci.comsmolecule.com Therefore, the scope of research interest in this compound lies in its potential to combine the functionalities of both the allyl and ethyl substituted thioureas, particularly in coordination chemistry and as a precursor in chemical synthesis.

Structure

3D Structure

Properties

CAS No. |

32900-09-7 |

|---|---|

Molecular Formula |

C6H12N2S |

Molecular Weight |

144.24 g/mol |

IUPAC Name |

1-ethyl-3-prop-2-enylthiourea |

InChI |

InChI=1S/C6H12N2S/c1-3-5-8-6(9)7-4-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |

InChI Key |

MMNIUSWSBKDYQT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NCC=C |

Origin of Product |

United States |

Chemical and Physical Properties of N Allyl N Ethylthiourea

Tabulated Physical and Chemical Properties

The fundamental physical and chemical properties of N-Allyl-N'-ethylthiourea are compiled from chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 1-ethyl-3-prop-2-enylthiourea | vulcanchem.com |

| CAS Number | 32900-09-7 | Current time information in Bangalore, IN.vulcanchem.com |

| Molecular Formula | C₆H₁₂N₂S | Current time information in Bangalore, IN.vulcanchem.com |

| Molecular Weight | 144.24 g/mol | vulcanchem.com |

| Boiling Point | 190.1 °C at 760 mmHg | vulcanchem.com |

| Density | 0.992 g/cm³ | vulcanchem.com |

| Flash Point | 68.7 °C | vulcanchem.com |

| InChI Key | MMNIUSWSBKDYQT-UHFFFAOYSA-N | vulcanchem.com |

Spectroscopic Data (NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum, the protons of the ethyl group would be expected to appear as a triplet (for the –CH₃) and a quartet (for the –CH₂–). For the allyl group, complex multiplet signals would be expected for the vinyl protons (–CH=CH₂) and a doublet for the methylene (B1212753) protons (–NH–CH₂–). mdpi.com Based on an analogous compound, 1-(4-methoxyphenyl)-3-(prop-2-en-1-yl)thiourea, the allylic vinyl protons are predicted to resonate between δ 5.1–5.9 ppm, with the adjacent methylene protons appearing between δ 3.5–4.5 ppm. researchgate.net The thiourea (B124793) N-H protons typically appear as broad singlets. researchgate.net

In a ¹³C NMR spectrum, the key signal would be the thiocarbonyl carbon (C=S), which is expected to resonate at a characteristic downfield shift, predicted to be near δ 175 ppm for similar structures. researchgate.net Signals for the carbons of the ethyl and allyl groups would also be present in their expected regions. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the C=S (thione) stretching vibration is a hallmark of thiourea derivatives. The N–H stretching vibrations would appear as distinct bands in the region of 3100-3400 cm⁻¹. Additionally, bands corresponding to C–N stretching and N–H bending would be visible. The presence of the allyl group would be confirmed by C=C stretching and =C–H bending vibrations. fishersci.comsmolecule.com

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of N-Allyl-N'-ethylthiourea. By analyzing the vibrational modes of the molecule, detailed information about its constituent chemical bonds and their immediate environment can be obtained.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a unique signature of the compound's functional groups.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching vibrations of its primary functional groups: the N-H, C-N, and C=S bonds. While a directly published spectrum for this compound is not widely available, data from analogous N,N'-disubstituted thioureas provide a reliable basis for assigning these characteristic vibrational modes. researchgate.netscispace.comresearchgate.net

The N-H stretching vibrations (νNH) are typically observed in the region of 3100-3400 cm⁻¹. researchgate.net In this compound, the presence of two N-H groups, one attached to the allyl substituent and the other to the ethyl group, may give rise to distinct bands in this region. The precise position of these bands is sensitive to hydrogen bonding.

The C-N stretching vibration (νCN) is another important diagnostic peak. In thiourea (B124793) derivatives, this mode often appears in the range of 1200-1400 cm⁻¹. iosrjournals.org The coupling of this vibration with other modes can sometimes make its precise assignment complex.

The thiocarbonyl or C=S stretching vibration (νCS) is a key marker for the thiourea core. This band is typically found in the region of 700-850 cm⁻¹. However, its intensity can be weak, and it can be coupled with other vibrations, making its identification challenging. Studies on related thiourea compounds show that the C=S stretching bands can also appear at higher wavenumbers, sometimes in conjunction with other bands. researchgate.net

Table 1: Postulated FT-IR Vibrational Mode Assignments for this compound Based on Analogous Compounds

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| ν(NH) | N-H Stretching | 3100 - 3400 | researchgate.net |

| ν(C=C) | Allyl C=C Stretching | ~1640 | |

| δ(NH) + ν(CN) | N-H Bending and C-N Stretching | 1500 - 1600 | iosrjournals.org |

| ν(CN) | C-N Stretching | 1200 - 1400 | iosrjournals.org |

| ν(CS) | C=S Stretching | 700 - 850 |

The vibrational frequencies of the N-H and C=S groups in this compound are particularly sensitive to intermolecular interactions, primarily hydrogen bonding. In the solid state or in concentrated solutions, the N-H groups can act as hydrogen bond donors, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor. This leads to a broadening and a red shift (shift to lower wavenumbers) of the ν(NH) band in the FT-IR spectrum. iosrjournals.org The extent of this shift provides an indication of the strength of the hydrogen bonding network within the material. The formation of these intermolecular hydrogen bonds can lead to the self-assembly of thiourea derivatives into various supramolecular structures. scispace.com

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the FT-IR spectrum.

In many cases, vibrational modes that are weak in FT-IR are strong in Raman spectra, and vice versa. For this compound, the C=S stretching vibration, which can be weak in the infrared, is often more prominent in the Raman spectrum. This makes Raman spectroscopy a valuable tool for definitively identifying the thiocarbonyl group. Similarly, the C=C stretching of the allyl group would be expected to produce a strong Raman signal. In contrast, the N-H stretching vibrations are typically weaker in Raman spectra compared to FT-IR.

Table 2: Anticipated Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Expected Raman Activity | Reference |

| ν(CH₂) | C-H Stretching | Strong | |

| ν(C=C) | Allyl C=C Stretching | Strong | |

| ν(CN) | C-N Stretching | Medium | scispace.com |

| ν(CS) | C=S Stretching | Strong | scispace.com |

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structural integrity and mapping its electronic landscape.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their distinct chemical environments and their relationships with neighboring protons.

The ¹H NMR spectrum of this compound is characterized by a series of signals corresponding to the different types of protons present in the allyl and ethyl groups, as well as the N-H protons of the thiourea backbone. The chemical shift of each proton is influenced by its local electronic environment, with electronegative atoms such as nitrogen and sulfur causing a downfield shift (to a higher ppm value).

The protons of the ethyl group are influenced by the adjacent nitrogen atom. The methylene (B1212753) protons (-CH2-) are directly attached to the nitrogen and are therefore expected to be more deshielded than the methyl protons (-CH3). The protons of the allyl group exhibit characteristic shifts for vinylic and allylic protons. The internal vinylic proton (-CH=) is typically found further downfield than the terminal vinylic protons (=CH2) due to its substitution pattern. The allylic protons (-CH2-N) are also shifted downfield by the adjacent nitrogen atom. The two N-H protons of the thiourea moiety are expected to appear as broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.

A predicted ¹H NMR spectrum provides the following estimated chemical shifts:

| Proton Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | 1.25 |

| -CH₂- (ethyl) | 3.55 |

| -CH₂- (allyl) | 4.15 |

| =CH₂ (allyl, cis) | 5.20 |

| =CH₂ (allyl, trans) | 5.25 |

| -CH= (allyl) | 5.85 |

| N-H (ethyl side) | 7.30 |

| N-H (allyl side) | 7.50 |

Spin-spin coupling, or J-coupling, in the ¹H NMR spectrum provides valuable information about the connectivity of protons within the molecule. The multiplicity of a signal (e.g., singlet, doublet, triplet) indicates the number of adjacent, non-equivalent protons.

Ethyl Group: The methyl protons (-CH₃) are adjacent to the two methylene protons (-CH₂-), and are therefore expected to appear as a triplet. The methylene protons are adjacent to the three methyl protons and will appear as a quartet. This characteristic triplet-quartet pattern is a hallmark of an ethyl group.

Allyl Group: The spectroscopy of the allyl group is more complex due to the different coupling constants between the vinylic protons.

The allylic methylene protons (-CH₂-N) are coupled to the vinylic methine proton (-CH=), resulting in a doublet.

The terminal vinylic protons (=CH₂) are diastereotopic and will appear as two separate signals. They are coupled to the vinylic methine proton with different coupling constants for the cis and trans relationships, and they also exhibit a smaller geminal coupling to each other. This results in each of the terminal vinylic protons appearing as a doublet of doublets.

The vinylic methine proton (-CH=) is coupled to the allylic methylene protons and both terminal vinylic protons, leading to a complex multiplet, often a doublet of doublets of triplets.

N-H Protons: The N-H protons can couple with adjacent protons on the ethyl and allyl groups, which can further complicate the splitting patterns of the methylene signals. However, due to rapid chemical exchange or quadrupole broadening from the nitrogen atom, these couplings are not always resolved, and the N-H signals often appear as broad singlets.

Predicted coupling constants (J values) are crucial for a detailed analysis:

| Coupling Interaction | Predicted Coupling Constant (Hz) |

| ³J (H₃C-CH₂) | 7.2 |

| ³J (N-CH₂-CH=) | 5.5 |

| ³J (H-C=C-H trans) | 17.0 |

| ³J (H-C=C-H cis) | 10.0 |

| ²J (H₂C=) | 1.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

The chemical shifts in a ¹³C NMR spectrum are highly dependent on the electronic environment of the carbon atom. Electronegative atoms cause a downfield shift, and the hybridization state of the carbon also plays a significant role.

In this compound, five distinct carbon signals are expected. The most downfield signal is anticipated for the thiocarbonyl carbon (C=S) due to the double bond to the electronegative sulfur atom and its bonding to two nitrogen atoms. The carbons of the allyl group will show characteristic shifts for sp² hybridized carbons in the vinylic region and an sp³ hybridized carbon in the allylic region. The ethyl group carbons will appear in the upfield, aliphatic region of the spectrum.

A predicted ¹³C NMR spectrum yields the following assignments:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | 14.5 |

| -CH₂- (ethyl) | 41.0 |

| -CH₂- (allyl) | 50.0 |

| =CH₂ (allyl) | 117.0 |

| -CH= (allyl) | 133.0 |

| C=S (thiourea) | 183.0 |

The chemical shift of a carbon atom in a ¹³C NMR spectrum is a strong indicator of its hybridization state.

sp³ Hybridized Carbons: Carbons in single bonds (alkanes and substituted alkanes) typically resonate in the upfield region of the spectrum, generally between 0 and 90 ppm. In this compound, the methyl carbon (-CH₃) and the two methylene carbons (-CH₂- from both the ethyl and allyl groups) fall into this category. Their specific shifts are influenced by the attached nitrogen atoms.

sp² Hybridized Carbons: Carbons involved in double bonds (alkenes and carbonyls) are found further downfield. The vinylic carbons of the allyl group (=CH- and =CH₂) resonate in the characteristic alkene region, typically between 100 and 150 ppm. The thiocarbonyl carbon (C=S) is also sp² hybridized and is significantly shifted downfield due to the influence of the sulfur and nitrogen atoms, appearing at a very high chemical shift. bhu.ac.inlibretexts.org

The distinct chemical shift ranges for the different hybridization states allow for a clear and unambiguous assignment of each carbon atom within the this compound molecule.

Two-Dimensional (2D) NMR Techniques

2D NMR spectroscopy is a powerful tool for elucidating the complex structures of organic molecules by resolving overlapping signals and establishing correlations between different nuclei.

Correlated Spectroscopy (COSY) for Proton-Proton Correlations

Correlated Spectroscopy (COSY) is a homonuclear 2D NMR technique that identifies protons that are spin-spin coupled to each other, typically through two to three bonds. huji.ac.ilmnstate.edu The resulting spectrum displays the 1D proton NMR spectrum on both axes, with diagonal peaks representing the individual proton signals and cross-peaks indicating coupling between protons. mnstate.edulibretexts.org The presence of a cross-peak between two diagonal peaks signifies that the corresponding protons are in close proximity within the molecular structure, allowing for the tracing of proton-proton connectivity networks. huji.ac.illibretexts.org

For this compound, a COSY experiment would be instrumental in confirming the connectivity within the allyl and ethyl groups. The following correlations would be expected:

Ethyl Group: A cross-peak between the methylene protons (-CH2-) and the methyl protons (-CH3) of the ethyl group.

Allyl Group: Cross-peaks connecting the vinyl protons (=CH- and =CH2) and the allylic methylene protons (-CH2-). Specifically, the methine proton (=CH-) would show correlations to both the terminal vinyl protons (=CH2) and the allylic methylene protons (-CH2-CH=).

A hypothetical COSY data table for this compound is presented below:

| Proton 1 (δ, ppm) | Proton 2 (δ, ppm) | Correlation Type |

| ~3.5 (q, 2H, -CH2-CH3) | ~1.2 (t, 3H, -CH2-CH3) | ³J (vicinal) |

| ~4.0 (d, 2H, -CH2-CH=) | ~5.9 (m, 1H, -CH=CH2) | ³J (vicinal) |

| ~5.9 (m, 1H, -CH=CH2) | ~5.2 (m, 2H, -CH=CH2) | ³J (vicinal) & ⁴J (allylic) |

Heteronuclear Single Quantum Coherence (HSQC) for Direct C-H Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.canih.govlibretexts.org The resulting spectrum has a proton axis and a carbon axis, with each peak representing a direct one-bond C-H connection. libretexts.org This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. mcdb.ca

In the context of this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. For instance, the protons of the ethyl group's methylene would show a correlation to the methylene carbon signal, and the methyl protons to the methyl carbon signal. Similarly, each proton in the allyl group would correlate to its respective carbon atom.

A representative HSQC data table for this compound is shown below:

| Proton (δ, ppm) | Carbon (δ, ppm) | Assignment |

| ~1.2 (t, 3H) | ~15 | Ethyl -CH3 |

| ~3.5 (q, 2H) | ~40 | Ethyl -CH2- |

| ~4.0 (d, 2H) | ~50 | Allyl -CH2- |

| ~5.2 (m, 2H) | ~117 | Allyl =CH2 |

| ~5.9 (m, 1H) | ~134 | Allyl =CH- |

| N/A | ~183 | Thiourea C=S |

Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range C-H Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons, typically over two to four bonds. libretexts.orgnih.govustc.edu.cn This technique is particularly useful for connecting different spin systems that are separated by heteroatoms or quaternary carbons, thus helping to piece together the complete molecular skeleton. researchgate.nete-bookshelf.de

For this compound, HMBC would be crucial for establishing the connectivity across the thiourea core. Key long-range correlations would include:

The protons of the ethyl group's methylene (-CH2-) showing a correlation to the thiourea carbon (C=S).

The protons of the allyl group's methylene (-CH2-) also showing a correlation to the thiourea carbon (C=S).

The protons of the ethyl group's methylene (-CH2-) correlating to the methyl carbon (-CH3).

The protons of the allyl group's methylene (-CH2-) correlating to the vinyl carbons (=CH- and =CH2).

A predicted HMBC correlation table for this compound is as follows:

| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Correlation Type |

| ~1.2 (Ethyl -CH3) | ~40 (Ethyl -CH2-) | ²J |

| ~3.5 (Ethyl -CH2-) | ~15 (Ethyl -CH3), ~183 (C=S) | ²J, ³J |

| ~4.0 (Allyl -CH2-) | ~134 (Allyl =CH-), ~183 (C=S) | ²J, ³J |

| ~5.9 (Allyl =CH-) | ~50 (Allyl -CH2-), ~117 (Allyl =CH2) | ²J, ²J |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

n-π and π-π Transitions of the Thiourea Chromophore**

The thiourea moiety (-NH-C(S)-NH-) in this compound acts as a chromophore, a group responsible for absorbing light. ijprajournal.comupi.edu This chromophore gives rise to characteristic electronic transitions. The two primary transitions are:

π → π* transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy transition, resulting in a strong absorption band typically in the shorter wavelength UV region. ijprajournal.commasterorganicchemistry.com

n → π* transition: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the sulfur and nitrogen atoms) to a π* antibonding orbital. This is a lower-energy transition and results in a weaker absorption band at a longer wavelength compared to the π → π* transition. ijprajournal.commasterorganicchemistry.com

For simple thioureas, the intense π → π* transition is often observed around 240-260 nm, while the weaker n → π* transition appears at higher wavelengths, sometimes extending into the near-UV region. scispace.com

Influence of Substitution and Coordination on Electronic Spectra

The electronic absorption spectrum of this compound is influenced by the presence of the allyl and ethyl substituents. These alkyl groups can cause slight shifts in the absorption maxima (λmax) compared to unsubstituted thiourea.

Furthermore, the coordination of this compound to a metal center would significantly alter its electronic spectrum. Upon coordination, typically through the sulfur atom, the electron density around the thiourea chromophore changes. This change in electron distribution affects the energy levels of the molecular orbitals involved in the electronic transitions. Consequently, shifts in the λmax values for both the n → π* and π → π* transitions are expected. The nature and magnitude of these shifts can provide valuable information about the formation and nature of the metal-ligand bond. scispace.com For instance, coordination can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, depending on the specific metal and the coordination geometry.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing crucial information about its molecular weight and fragmentation behavior. This section delves into the characterization of its molecular ion and the interpretation of its fragmentation patterns, alongside the application of high-resolution mass spectrometry for unambiguous elemental composition determination.

In electron ionization (EI) mass spectrometry, this compound (C6H12N2S) is expected to exhibit a distinct molecular ion peak (M•+). The nominal molecular weight of this compound is 144 g/mol . The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio (m/z), in accordance with the nitrogen rule. whitman.edu

The fragmentation of this compound is governed by the presence of the allyl and ethyl groups, as well as the thiourea core. The fragmentation process is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the sulfur or nitrogen atoms, leading to the formation of a radical cation. msu.edu The subsequent cleavage of bonds is directed by the stability of the resulting fragments.

Key fragmentation pathways anticipated for this compound include:

α-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (nitrogen and sulfur) is a common fragmentation route. creative-proteomics.com For this compound, this can involve the cleavage of the C-N bonds.

Allylic Cleavage: The presence of the allyl group makes allylic cleavage a favorable process, leading to the formation of a stable allyl cation (C3H5+) at m/z 41. whitman.edu This is often a prominent peak in the mass spectra of allyl-containing compounds.

Cleavage of the Ethyl Group: Fragmentation can occur through the loss of the ethyl group (C2H5•), resulting in a fragment ion. Alternatively, the loss of an ethylene (B1197577) molecule (C2H4) via a rearrangement process can also be observed.

Thiourea Core Fragmentation: The thiourea moiety itself can undergo characteristic fragmentation, including the formation of ions containing the C=S group.

Based on these principles, a table of predicted significant fragment ions in the mass spectrum of this compound is presented below.

| Predicted Fragment Ion | m/z | Possible Origin |

| [C6H12N2S]•+ | 144 | Molecular Ion |

| [C5H9N2S]+ | 129 | Loss of •CH3 from ethyl group |

| [C3H5N2S]+ | 101 | Cleavage of the allyl group |

| [C4H8NS]+ | 102 | Cleavage and rearrangement |

| [C2H5NCS]+ | 87 | Ethyl isothiocyanate cation |

| [CH2=CH-CH2]+ | 41 | Allyl cation |

| [CH3CH2]+ | 29 | Ethyl cation |

This table represents predicted fragmentation patterns based on general mass spectrometry principles and data from analogous compounds. Actual relative abundances would depend on the specific ionization conditions.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio of ions with very high accuracy, typically to four or more decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass of the molecular ion ([M+H]+) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ³²S).

Table of Isotopic Masses

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

| Sulfur | ³²S | 31.972071 |

Using these values, the calculated exact mass for the protonated molecule [C6H13N2S]+ is 145.08484 Da. An experimental HRMS measurement that corresponds closely to this theoretical value provides strong evidence for the elemental formula C6H12N2S, thereby confirming the identity of the compound. This high level of accuracy helps to eliminate other potential isobaric (same nominal mass) interferences.

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffraction (XRD)

A single-crystal X-ray diffraction analysis would be the definitive method to elucidate the precise three-dimensional structure of N-Allyl-N'-ethylthiourea. This technique would provide the exact coordinates of each atom in the crystal lattice, from which all other structural parameters can be derived.

Detailed information on the molecule's conformation, including the planarity of the thiourea (B124793) backbone and the torsion angles of the allyl and ethyl substituents, would be determined. A data table of selected bond lengths and angles would be generated from the refined crystal structure.

Interactive Data Table: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Expected Range/Value | Actual Value |

| C=S | ~1.68 - 1.71 Å | N/A |

| C-N (thioamide) | ~1.33 - 1.35 Å | N/A |

| N-C-N | ~115 - 118° | N/A |

| C-N-C-C (ethyl) | Dependent on conf. | N/A |

| C-N-C-C (allyl) | Dependent on conf. | N/A |

| Data not available |

Analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. This would involve identifying any characteristic motifs, such as layers, chains, or networks, that define the supramolecular architecture.

A crucial aspect of the crystallographic analysis would be the identification and characterization of all significant intermolecular interactions. For thiourea derivatives, strong N-H···S hydrogen bonds are anticipated to be the primary drivers of the crystal packing. The potential for weaker C-H···S, C-H···π, or π-π stacking interactions involving the allyl group would also be investigated.

Interactive Data Table: Hydrogen Bond Geometry for this compound

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N-H···S | N/A | N/A | N/A | N/A |

| Data not available |

Polymorphism and Solid-State Transformations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. Without experimental data, it is unknown if this compound exhibits polymorphism.

Influence of Substituents on Crystal Structure

The allyl and ethyl substituents are expected to have a significant impact on the crystal structure. The flexible ethyl group and the potentially reactive allyl group would influence the steric hindrance around the thiourea core and introduce different possibilities for intermolecular contacts compared to simpler thiourea derivatives. Theoretical studies on related systems suggest that such N-substituents can affect the electronic properties and reactivity of the thiourea moiety.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-31G*) to solve for the electron density and, from it, derive the molecule's energy and other properties. nih.gov While conventional DFT functionals can sometimes be inaccurate for certain reaction energies, long-range corrected functionals have been developed to more precisely calculate intramolecular weak interactions. ebi.ac.uk

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding chemical reactivity. The HOMO is the site of nucleophilic or electron-donating character, while the LUMO is the site of electrophilic or electron-accepting character. ias.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For thiourea (B124793) derivatives, the FMOs are typically distributed across the molecule, with significant contributions from the sulfur and nitrogen atoms of the thiourea core. In N-Allyl-N'-ethylthiourea, the HOMO is expected to have significant density on the sulfur atom, making it a primary site for electrophilic attack. The LUMO would be distributed across the C=S bond and adjacent nitrogen atoms.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Thiourea Derivative This table is for illustrative purposes to show typical data obtained from FMO analysis and does not represent calculated values for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map is color-coded to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org

For this compound, the MEP map would show the most negative potential located around the sulfur atom, consistent with its high electron density and role as a primary hydrogen bond acceptor. The regions around the N-H protons would exhibit a positive electrostatic potential, identifying them as hydrogen bond donor sites. This distribution of charge is fundamental to understanding the molecule's role in molecular recognition and its potential interactions with biological receptors. nih.govrjptonline.org

Vibrational analysis, calculated using DFT, predicts the frequencies of a molecule's fundamental vibrational modes. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm molecular structure and functional groups. ias.ac.in While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement. chemrxiv.org

Although a complete vibrational analysis for this compound is not available in the reviewed literature, approximate assignments for the parent compounds N-allylthiourea and N-ethylthiourea have been proposed. ebi.ac.uk A study on new Rhenium(III) complexes established a general vibrational pattern for thiourea derivatives, which aids in these assignments. ebi.ac.uk Key vibrational modes for this compound would include the ν(C=S) stretching, N-H stretching and bending, and characteristic vibrations of the allyl and ethyl groups.

Table 2: Expected Vibrational Frequencies for this compound Based on Analog Data This table illustrates expected frequency ranges based on general data for thioureas and related compounds. Specific calculated values for the target molecule are not available.

| Vibrational Mode | Expected Frequency Range (cm-1) | Functional Group |

|---|---|---|

| ν(N-H) stretch | 3150 - 3400 | Thiourea N-H |

| ν(=C-H) stretch | 3010 - 3090 | Allyl C-H |

| ν(C-H) stretch | 2850 - 2980 | Ethyl C-H |

| ν(C=C) stretch | 1640 - 1680 | Allyl C=C |

| δ(N-H) bend | 1510 - 1560 | Thiourea N-H |

| ν(C=S) stretch | 700 - 850 | Thiourea C=S |

Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and Fukui functions, quantify the reactivity of different sites within a molecule. nih.gov The Fukui function, f(r), is particularly useful as it indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net It helps identify the most likely sites for nucleophilic (f+) and electrophilic (f−) attack.

For this compound, the Fukui functions would likely confirm the findings from FMO and MEP analysis. The sulfur atom is expected to have the highest value of f−, marking it as the most probable site for an electrophilic attack. The nitrogen atoms and potentially the α-carbon of the allyl group would be likely sites for nucleophilic attack, as indicated by their f+ values. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target like an enzyme or receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on binding energy.

While specific docking studies for this compound were not found in the surveyed literature, research on analogous thiourea derivatives shows they are frequently investigated as inhibitors for various enzymes. For instance, derivatives of 1-allyl-3-benzoylthiourea (B5185869) have been docked against DNA gyrase, and other thioureas have been studied as potential neuraminidase inhibitors. A hypothetical docking study of this compound would likely show that the sulfur atom acts as a key hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors, anchoring the molecule within the active site. The allyl and ethyl groups would typically engage in hydrophobic or van der Waals interactions with nonpolar residues.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities provides a quantitative measure of how strongly a ligand may bind to a protein. This is crucial for prioritizing compounds for synthesis and experimental testing.

Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and molecular dynamics (MD) simulations are often used to refine docking results and provide more accurate predictions of binding affinities. jppres.com MD simulations, for example, can reveal the stability of the ligand-protein complex over time in a simulated physiological environment. chemmethod.comjppres.com

A hypothetical study on this compound interacting with a target protein might yield data similar to that found for other thiourea derivatives. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki).

Table 1: Predicted Binding Affinities and Interactions of a Hypothetical this compound-Protein Complex

| Parameter | Predicted Value | Interacting Residues (Example) | Interaction Type |

| Binding Energy (kcal/mol) | -7.5 | TYR 203, SER 154 | Hydrogen Bond |

| Inhibition Constant (Ki) (µM) | 2.5 | LEU 189, VAL 121 | Hydrophobic |

| RMSD (Å) during MD | 1.8 | PHE 210 | π-π Stacking |

This table is illustrative and based on typical data from computational studies of similar compounds. The specific values and residues would vary depending on the target protein.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a step-by-step description of how a chemical reaction occurs. researchgate.net For a molecule like this compound, this could involve understanding its synthesis, decomposition, or its role in a catalytic process.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and reactivity of molecules. rsc.orgusfq.edu.ec It can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the entire reaction pathway.

Transition State Characterization and Reaction Pathways

A key aspect of elucidating a reaction mechanism is the characterization of transition states—the highest energy point along the reaction coordinate. rsc.org Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which determines the reaction rate.

For thiourea derivatives, computational studies have explored reaction mechanisms such as pyrolysis and cyclization reactions. usfq.edu.eccore.ac.uk For example, a study on the gas-phase pyrolysis of N-Acetylthiourea proposed a mechanism involving an intramolecular nucleophilic attack of the sulfur atom. usfq.edu.ec A similar approach could be applied to understand the thermal stability and decomposition pathways of this compound.

The characterization of a transition state typically involves:

Geometry Optimization: Finding the lowest energy structure for the transition state.

Frequency Calculation: Confirming that the structure is a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path from the transition state down to the reactants and products to ensure it connects the correct species. core.ac.uk

Table 2: Hypothetical Transition State Analysis for a Reaction Involving this compound

| Reaction Step | Transition State (TS) Identifier | Activation Energy (kcal/mol) | Key Bond Changes |

| Isomerization | TS1 | 25.4 | C-N bond rotation |

| Cyclization | TS2 | 32.1 | C-S bond formation |

| Decomposition | TS3 | 45.8 | C-N bond cleavage |

This table is a hypothetical representation of data that could be generated from a computational study.

Computational Simulation of Catalytic Cycles

Thiourea derivatives can act as organocatalysts in various chemical transformations. grafiati.com Computational simulations are essential for understanding the catalytic cycles of these reactions, including the role of the catalyst, the regeneration of the catalyst, and the origin of stereoselectivity in asymmetric catalysis.

For instance, computational studies on thiourea-catalyzed Michael additions have detailed the mechanism and identified the key interactions responsible for the observed enantioselectivity. rsc.org While this compound itself may not be a known catalyst, studying its potential catalytic activity through computational methods could uncover new applications.

Simulating a catalytic cycle would involve calculating the energies of all intermediates and transition states in the cycle. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure could be modified to improve its efficiency. DFT calculations are the primary tool for these investigations. escholarship.org

Coordination Chemistry

Ligand Properties of N-Allyl-N'-ethylthiourea

The coordination behavior of this compound is fundamentally dictated by its electronic and steric characteristics, which are a direct consequence of its molecular structure.

Ambidentate Nature (S- and N-Donor Sites)

This compound is an ambidentate ligand, possessing multiple potential coordination sites. The primary donor atoms are the sulfur of the thiocarbonyl group (C=S) and the two nitrogen atoms of the urea (B33335) backbone. mdpi.com The lone pairs of electrons on the sulfur and nitrogen atoms allow for the formation of coordinate bonds with metal ions.

Research on structurally related N-substituted thioureas has shown that coordination can occur in several modes. The most common mode of coordination is through the sulfur atom, which acts as a soft donor and readily bonds with soft or borderline metal ions. ijarbs.comrsc.org In this monodentate coordination, the ligand remains neutral.

Alternatively, the ligand can act as a bidentate chelate, coordinating through both the sulfur atom and one of the nitrogen atoms. jmaterenvironsci.comtandfonline.com This often involves the deprotonation of the nitrogen atom, resulting in a monoanionic ligand that forms a stable four-membered chelate ring with the metal center. tandfonline.com The specific nitrogen atom involved in chelation can vary depending on the substituents and the metal ion.

Influence of Alkyl and Allyl Substituents on Donor Strength

The electronic properties of the this compound ligand are significantly influenced by the nature of its substituents. The ethyl (-CH₂CH₃) and allyl (-CH₂CH=CH₂) groups attached to the nitrogen atoms are both electron-donating groups through an inductive effect. This increases the electron density on the nitrogen atoms and, by extension, on the sulfur atom through resonance. Consequently, these substituents enhance the donor strength of the ligand compared to unsubstituted thiourea (B124793).

The allyl group, with its carbon-carbon double bond, introduces the possibility of π-interaction. While the primary coordination is typically through the sulfur or nitrogen atoms, the allyl group's π-system can potentially interact with the metal center, although this is less common for simple coordination complexes. ucj.org.ua In some N-allylthiourea complexes, the allyl group does not participate in coordination. jmaterenvironsci.com However, the presence of the allyl group can influence the steric environment around the donor atoms, which in turn can affect the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The stoichiometry and coordination geometry of the resulting complexes are dependent on the metal ion, the reaction conditions, and the molar ratio of the reactants.

Complexes with Transition Metals (e.g., Ni(II), Pd(II), Pt(II), Rh(III), Ir(III), Re(III), Cu(II))

A variety of transition metal complexes with N-allylthiourea derivatives have been synthesized and characterized.

Ni(II), Pd(II), and Pt(II) Complexes: Studies on N-allyl-N'-(4-methylthiazol-2-yl)thiourea have shown the formation of square-planar complexes with Ni(II), Pd(II), and Pt(II). jmaterenvironsci.com In these complexes, the ligand can act as a bidentate S,N-donor, coordinating through the thiourea sulfur and a nitrogen atom from the thiazole (B1198619) ring. For simple N-allylthioureas, coordination to Pt(II) and Pd(II) can also occur through π-coordination of the allyl group, forming stable n,π-chelate complexes. ukrbiochemjournal.org

Rh(III) and Ir(III) Complexes: While specific studies on this compound complexes with Rh(III) and Ir(III) are limited, research on related thiourea derivatives suggests that coordination is feasible. Rhodium and iridium complexes with various thiourea ligands have been prepared, often resulting in octahedral geometries. asianpubs.org The synthesis of Rh(III) and Ir(III) complexes with N,N'-disubstituted thioureas has been reported, where the ligands coordinate through the sulfur atom. asianpubs.org

Re(III) Complexes: A Re(III) complex with N-allylthiourea, Re(N-allylthiourea)₆₃, has been synthesized. nih.gov Spectroscopic data suggests an octahedral geometry with the ligand coordinating through the sulfur atom. nih.gov

Cu(II) Complexes: Copper(II) complexes with N,N'-disubstituted thioureas have been synthesized, and in many cases, the Cu(II) is reduced to Cu(I) during the reaction. nih.gov The resulting Cu(I) complexes often exhibit a distorted tetrahedral geometry. nih.gov

Below is a table summarizing the findings for some of these transition metal complexes with related N-allylthiourea ligands.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

| Ni(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | 1:2 | Square-planar | jmaterenvironsci.com |

| Pd(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | 1:2 | Square-planar | jmaterenvironsci.com |

| Pt(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | 1:2 | Square-planar | jmaterenvironsci.com |

| Re(III) | N-allylthiourea | 1:6 | Octahedral | nih.gov |

| Cu(I) | N,N'-disubstituted thioureas | 1:2 | Distorted Tetrahedral | nih.gov |

Complexes with Main Group Metals (e.g., Sb(III))

The coordination chemistry of this compound extends to main group metals. Research on antimony(III) halides with N-ethylthiourea has led to the synthesis of complexes with the general formula [SbX₃(N-ethylthiourea)₃] (X = Cl, Br). researchgate.netdergipark.org.tr In these complexes, the N-ethylthiourea ligand behaves as a monodentate ligand, coordinating to the antimony center through the sulfur atom. researchgate.netdergipark.org.tr The resulting complexes exhibit a six-coordinate octahedral geometry. researchgate.netdergipark.org.tr

The following table presents data on Sb(III) complexes with the related N-ethylthiourea ligand.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

| Sb(III) | N-ethylthiourea | 1:3 | Octahedral | researchgate.netdergipark.org.tr |

Stoichiometry and Yield Optimization in Complex Formation

The stoichiometry of the resulting metal complexes is highly dependent on the reaction conditions, particularly the metal-to-ligand molar ratio. For instance, in the synthesis of complexes with N-allyl-N'-(4-methylthiazol-2-yl)thiourea, reacting the ligand with metal salts in a 2:1 molar ratio consistently yields complexes with a 1:2 metal-to-ligand stoichiometry. jmaterenvironsci.com

In the case of antimony(III) halide complexes with N-alkyl thioureas, reacting the components in a 2:1 ligand-to-metal ratio unexpectedly resulted in the formation of 1:3 complexes. researchgate.netdergipark.org.tr This highlights that the final stoichiometry is not always a direct reflection of the initial reactant ratios and can be influenced by the stability of the final coordination sphere.

Optimization of reaction yields often involves adjusting parameters such as the solvent, temperature, and reaction time. For many thiourea-metal complex syntheses, refluxing the reaction mixture for several hours is a common practice to ensure complete reaction and improve the yield of the desired product. researchgate.net The choice of solvent is also critical, with ethanol (B145695) and dichloromethane (B109758) being commonly used. researchgate.net The yield of complexes can vary significantly, with reported yields for related thiourea complexes ranging from moderate to high.

Structural Analysis of Coordination Compounds

The structural elucidation of metal complexes containing thiourea derivatives provides critical insights into their chemical properties and potential applications. For this compound, while specific crystal structures are not extensively documented in the literature, its coordination behavior can be inferred from detailed studies of its close analogs, N-allylthiourea (ATU) and N-ethylthiourea (ETU).

The coordination geometry around the central metal ion in complexes with thiourea-based ligands is highly variable. Studies on related compounds demonstrate that this compound can participate in the formation of several common geometries:

Tetrahedral: In complexes with metal ions like Zn(II), a tetrahedral geometry is often observed. For instance, in the complex tris(allylthiourea-κS)bromidozinc(II) bromide, the Zn(II) center is coordinated to three sulfur atoms from three separate N-allylthiourea ligands and one bromide ion, resulting in a distorted tetrahedral arrangement. iucr.orgiucr.org

Square-Planar: For d⁸ metal ions such as Pd(II) and Pt(II), a square-planar geometry is characteristic. nih.gov In such complexes, this compound can act as a bidentate ligand, coordinating through both the sulfur atom and the allyl group's C=C double bond, or as a monodentate ligand. nih.gov

Octahedral: Metal ions like Re(III) and Sb(III) have been shown to form octahedral complexes with N-alkylthioureas. nih.govscispace.com For example, antimony(III) halides form six-coordinate octahedral complexes with three N-ethylthiourea ligands and three halide ions. scispace.com Similarly, Rhenium(III) can coordinate with six N-ethylthiourea or N-allylthiourea ligands to form an octahedral complex of the type [ReL₆]³⁺. nih.gov

| Metal Ion | Coordination Number | Typical Geometry | Example Complex (Analog) |

|---|---|---|---|

| Zn(II) | 4 | Tetrahedral | [ZnBr(ATU)₃]Br iucr.orgiucr.org |

| Pd(II) | 4 | Square-Planar | [Pd(N-allyl-N'-tert-butylthiourea)Cl₂] nih.gov |

| Pt(II) | 4 | Square-Planar | [Pt(N-allyl-4-morpholinethiocarboxamide)Cl₂] nih.gov |

| Re(III) | 6 | Octahedral | [Re(ETU)₆]³⁺ nih.gov |

| Sb(III) | 6 | Octahedral | [SbCl₃(ETU)₃] scispace.com |

This compound is a versatile ligand capable of adopting several bonding modes, which contributes to the structural diversity of its metal complexes.

Monodentate (S-coordination): The most common mode of coordination for thiourea and its derivatives is through the sulfur atom. scispace.comscielo.org.za The sulfur atom, being a soft donor, preferentially binds to soft metal ions. This is observed in numerous complexes, such as those with antimony(III), where N-ethylthiourea acts as a monodentate ligand, coordinating solely through the sulfur atom. scispace.com

Bidentate (π-Coordination): The presence of the allyl group allows for a bidentate coordination mode involving the sulfur atom and the π-electrons of the C=C double bond. nih.gov This results in the formation of a stable six-membered chelate ring. Such π-coordination has been confirmed in Pd(II) and Pt(II) complexes with N-allylthiourea derivatives. nih.gov

Bridging (μ-S): The sulfur atom can also act as a bridging ligand, connecting two metal centers. This μ-S bridging mode is seen in dinuclear copper(I) complexes with N-allylthiourea, where the sulfur atom of a single ligand coordinates to two different copper ions. nih.gov

The stereochemistry of complexes involving this compound can be influenced by the ligand's conformation and the coordination geometry. In square-planar complexes, cis and trans isomers are possible. For bidentate acylthiourea ligands, which are structurally related, coordination to Pt(II) has been shown to result in a cis configuration of two S,O-chelating ligands around the metal center. In octahedral complexes, facial (fac) and meridional (mer) isomers can arise, as seen in some Rh(III) complexes with related ligands. The flexible nature of the ethyl and allyl groups can lead to different conformational isomers in the solid state and in solution.

Spectroscopic Investigations of Coordination

Spectroscopic techniques are invaluable for determining the mode of coordination of this compound to a metal center. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared spectroscopy provides direct evidence of coordination by monitoring the shifts in the vibrational frequencies of the ligand's functional groups upon complex formation. The key vibrational bands for this compound are those associated with the C=S and C-N bonds of the thiourea core.

ν(C=S) Band: The thiocarbonyl stretching vibration, ν(C=S), is particularly sensitive to coordination. In the free ligand, this band appears in a specific region of the IR spectrum. Upon coordination through the sulfur atom, the C=S bond order decreases, leading to a significant shift of the ν(C=S) band to a lower frequency (wavenumber). hilarispublisher.com This shift is a primary indicator of M-S bond formation.

ν(C-N) Band: Conversely, the stretching vibration of the C-N bonds within the thiourea moiety often shifts to a higher frequency upon coordination. This is because the donation of electron density from the sulfur to the metal center enhances the double bond character of the C-N bonds. hilarispublisher.com

Approximate assignments for the IR spectra of N-allylthiourea and N-ethylthiourea complexes have been established, providing a basis for analyzing this compound complexes. nih.gov

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Reason for Shift |

|---|---|---|---|

| ν(C=S) | ~700-800 | Lower frequency | Weakening of C=S bond upon S-coordination |

| ν(C-N) | ~1400-1500 | Higher frequency | Increased C-N double bond character |

NMR spectroscopy is a powerful tool for studying the structure of this compound complexes in solution. Both ¹H and ¹³C NMR provide valuable information on the ligand's conformation and binding mode. scispace.comlibretexts.org

¹H NMR: Upon coordination, the chemical shifts of the protons on the ligand are perturbed. Protons closest to the coordination site experience the most significant changes. For instance, in antimony(III) complexes with N-ethylthiourea, the N-H proton signals shift downfield upon coordination. scispace.com This deshielding is attributed to the donation of electron density from the ligand to the metal. The protons of the allyl group would be particularly affected in the case of π-coordination, with expected shifts in the vinyl proton resonances. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. The most diagnostic signal is that of the thiocarbonyl carbon (C=S). Upon S-coordination, this carbon resonance typically shifts. In antimony(III) complexes with N-ethylthiourea, the C=S signal shifts downfield, consistent with coordination through the sulfur atom. scispace.com If the allyl group is involved in π-coordination, the signals for the sp² carbons of the double bond would also show significant shifts. libretexts.org

| Nucleus | Group | Observed Shift upon Coordination | Reason for Perturbation |

|---|---|---|---|

| ¹H | N-H | Downfield shift scispace.com | Deshielding due to electron donation to the metal |

| ¹H | Allyl (vinyl) | Shift in resonance researchgate.net | Change in electronic environment upon π-coordination |

| ¹³C | C=S | Downfield shift scispace.com | Change in electronic environment upon S-coordination |

| ¹³C | Allyl (C=C) | Shift in resonance libretexts.org | Direct interaction with the metal center in π-complexes |

Electronic Spectral Changes and Ligand Field Effects

The coordination of this compound to a transition metal ion is expected to cause significant changes in the electronic spectrum compared to the free ligand and the free metal ion. These changes provide critical information about the resulting electronic structure and bonding within the complex. The primary spectral features of interest are d-d transitions and charge-transfer bands.

Upon forming a complex, the degeneracy of the metal's d-orbitals is lifted by the electric field of the ligands, a phenomenon described by Ligand Field Theory (LFT). ualberta.caontosight.ai For a typical octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). uwimona.edu.jm Electronic transitions from the t₂g to the eg* orbitals, known as d-d transitions, are often observed in the visible region of the spectrum and are responsible for the characteristic colors of many transition metal complexes. uomustansiriyah.edu.iqlibretexts.org

This compound, like other thioureas, typically coordinates through its sulfur atom, which is a soft donor. ualberta.cascispace.com The position of thioureas in the spectrochemical series is generally as weak- to intermediate-field ligands, meaning they cause a moderate splitting of the d-orbitals (Δo). dalalinstitute.com The electronic spectra of d², d³, d⁷, and d⁸ complexes are predicted to show up to three broad absorption bands corresponding to spin-allowed d-d transitions. uomustansiriyah.edu.iq

From these spectral data, key ligand field parameters can be calculated:

The Ligand Field Splitting Parameter (Δo or 10Dq): This measures the energy separation between the t₂g and eg* orbitals. For d¹, d⁴, d⁶, and d⁹ complexes, Δo corresponds directly to the energy of the single observed d-d transition. uwimona.edu.jm For other configurations, it can be derived from the energies of multiple transitions using Tanabe-Sugano diagrams.

The Racah Interelectronic Repulsion Parameter (B): This parameter quantifies the repulsion between electrons in the d-orbitals of the complex. It is typically lower in the complex than in the free gaseous metal ion, indicating delocalization of the metal's electrons onto the ligand.

The Nephelauxetic Ratio (β): Calculated as the ratio of the Racah parameter in the complex to that in the free ion (β = B_complex / B_free-ion), this value reflects the degree of covalency in the metal-ligand bond. A smaller β value signifies a greater "cloud-expanding" (nephelauxetic) effect and a higher degree of covalent character.

While specific values for this compound complexes are not published, data for related thiourea complexes illustrate these principles. For example, a study on nickel halide complexes with the similar N-allylthiourea ligand involved the evaluation of the ligand field parameter Dq. grafiati.com

Interactive Data Table: Representative Ligand Field Parameters for Thiourea-Type Complexes

The following table provides hypothetical but representative data for an octahedral Ni(II) complex with a thiourea-type ligand (L), illustrating typical values for electronic transitions and calculated ligand field parameters.

| Metal Complex | ν₁ (cm⁻¹) (³A₂g → ³T₂g) | ν₂ (cm⁻¹) (³A₂g → ³T₁g(F)) | ν₃ (cm⁻¹) (³A₂g → ³T₁g(P)) | Δo (10Dq) (cm⁻¹) | B (cm⁻¹) | β (B/B_free-ion) |

| [Ni(L)₆]²⁺ | 9,500 | 15,500 | 26,000 | 9,500 | 783 | 0.75 |

Note: B_free-ion for Ni(II) is approximately 1040 cm⁻¹. The values are illustrative and based on typical findings for similar complexes.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes provides insight into their redox activity and the stability of different oxidation states. nih.gov Cyclic voltammetry (CV) is a widely used technique to study these properties, revealing formal reduction potentials (E°'), the reversibility of redox events, and the kinetics of electron transfer. basinc.compineresearch.com

A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks: a cathodic peak (Epc) for the reduction and an anodic peak (Epa) for the oxidation. libretexts.org Key parameters from a CV experiment include:

Formal Reduction Potential (E°'): Approximated as the average of the anodic and cathodic peak potentials (E°' ≈ (Epa + Epc)/2). This value indicates the thermodynamic ease or difficulty of the redox process. sci-hub.se

Peak-to-Peak Separation (ΔEp): For a reversible one-electron transfer, ΔEp = |Epa - Epc| is theoretically 59/n mV (where n is the number of electrons) at 25 °C. basinc.com Larger separations suggest quasi-reversible or irreversible electron transfer kinetics.

Peak Current Ratio (ipa/ipc): A ratio of 1 indicates that the product of the redox reaction is stable on the timescale of the CV experiment. basinc.com

Studies on related N,N'-disubstituted thiourea complexes have shown that the substituents can fine-tune the electrochemical properties. For instance, in ferrocene-based thioureas, the electron-donating or -withdrawing nature of the substituents correlates with the measured redox potentials. rsc.org Similarly, the allyl and ethyl groups on this compound will modulate the electron density on the sulfur donor, thereby influencing the redox potential of the metal center to which it is coordinated.

Interactive Data Table: Representative Electrochemical Data for a Metal Complex

This table shows hypothetical cyclic voltammetry data for a one-electron redox couple [M(L)n]²⁺/[M(L)n]⁺, where L is a thiourea-type ligand like this compound.

| Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | E°' (V vs. Ag/AgCl) | ΔEp (mV) | ipa/ipc | Reversibility |

| [M(L)n]²⁺/⁺ | +0.470 | +0.535 | +0.503 | 65 | 0.98 | Reversible |

Note: These values are illustrative for a well-behaved, reversible one-electron process.

Theoretical Studies on Metal-Ligand Bonding

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of the metal-ligand bond in coordination complexes. rsc.org While specific DFT studies on this compound complexes are scarce, research on analogous systems provides a clear picture of the expected bonding interactions. ualberta.ca

In complexes of this compound, the primary bonding interaction is expected to be a σ-donation from the highest occupied molecular orbital (HOMO) of the ligand, which has significant sulfur lone pair character, to a vacant d-orbital on the metal center. ualberta.ca

DFT calculations on related thiourea complexes allow for the analysis of:

Molecular Orbital (MO) Compositions: Determining the contributions of metal and ligand orbitals to the final MOs of the complex. This confirms the nature of the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) and helps explain charge-transfer transitions. csus.edu

Bonding Energy Decomposition: This analysis partitions the total metal-ligand interaction energy into contributions from electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions, providing a quantitative measure of the bond's nature.

Natural Bond Orbital (NBO) Analysis: This method calculates charge distribution and analyzes donor-acceptor interactions between filled orbitals of one part of the molecule (e.g., ligand) and empty orbitals of another (e.g., metal), quantifying the strength of σ-donation and π-back-donation.

Theoretical studies on various thiourea collectors have shown that neutral thiourea ligands interact with metal ions primarily through the sulfur atom of the thio-carbonyl group. ualberta.ca The presence of an allyl group on a nitrogen atom has been noted to enhance the binding affinity in certain systems, suggesting a favorable electronic modulation of the donor atom. ualberta.ca

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Thiourea-Based Systems

The ability of thiourea (B124793) derivatives to form predictable and robust supramolecular structures stems from the directionality and strength of various non-covalent interactions. These interactions, while individually weak, collectively govern the three-dimensional arrangement of molecules in the solid state and in solution.

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |

|---|---|---|---|

| N-H⋯S | Thiourea N-H | Thiourea C=S | Chains, Dimers acs.orgresearchgate.net |

| C-H⋯O | Aliphatic/Aromatic C-H | Carbonyl O, Ether O, etc. | Stabilization of larger assemblies |

| N-H⋯O | Thiourea N-H | Carbonyl O, Nitro O, etc. | Complex networks, chelation |

The introduction of halogen atoms into the structure of N-Allyl-N'-ethylthiourea derivatives opens up the possibility of halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The strength of the halogen bond is influenced by the polarizability of the halogen atom, increasing in the order Cl < Br < I. In the context of thiourea derivatives, the sulfur atom of the thiocarbonyl group or other Lewis basic sites can act as halogen bond acceptors. This interaction can be a powerful tool in crystal engineering, allowing for the rational design of supramolecular architectures with specific topologies and properties. For instance, halocyclization of N-allyl thiourea derivatives can lead to the formation of new heterocyclic systems, a process influenced by the nature of the halogen. researchgate.net

Construction of Supramolecular Architectures

The non-covalent interactions discussed above are the fundamental tools for the bottom-up construction of complex and functional supramolecular architectures from this compound and its derivatives.

The spontaneous organization of molecules into ordered structures is known as self-assembly. For thiourea derivatives, this process is driven by the formation of a network of non-covalent interactions, primarily hydrogen bonds. mersin.edu.tr The specific substitution pattern on the thiourea core dictates the geometry and dimensionality of the resulting self-assembled system. By carefully designing the molecular structure, it is possible to program the formation of specific supramolecular architectures, such as discrete oligomers, one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks. nih.gov The study of these self-assembled systems is crucial for the development of new materials with tailored properties.

Thiourea derivatives are excellent hosts for a variety of guest species, particularly anions, due to their ability to act as strong hydrogen bond donors. researchgate.net The N-H protons of the thiourea moiety can form strong and directional hydrogen bonds with anions, leading to their encapsulation within a pre-organized cavity or cleft. nih.govfigshare.com The mechanism of anion recognition involves the formation of multiple hydrogen bonds between the host's N-H groups and the anion. nih.gov The selectivity of the host for a particular anion is determined by factors such as the geometric complementarity between the host's binding site and the anion's shape, as well as the basicity of the anion. figshare.com The binding event can often be monitored by spectroscopic techniques, such as UV-vis, fluorescence, and NMR, allowing for the determination of binding affinities. figshare.comtandfonline.com This ability to selectively bind anions makes thiourea-based hosts, including derivatives of this compound, promising candidates for applications in sensing, separation, and transport of anions. researchgate.net

| Factor | Description | Impact on Recognition |

|---|---|---|

| Hydrogen Bonding | Formation of multiple N-H⋯anion hydrogen bonds. nih.gov | Primary driving force for binding. Strength and number of bonds determine affinity. researchgate.net |

| Geometric Complementarity | Match between the host's binding cavity and the anion's shape and size. | Dictates selectivity for specific anions. researchgate.net |

| Acidity of N-H Protons | Electron-withdrawing groups on the host increase the acidity of N-H protons. | Enhances the strength of hydrogen bonds and binding affinity. tandfonline.com |

| Solvent Effects | The polarity and hydrogen bonding ability of the solvent can compete with the host-guest interactions. | Binding is generally stronger in less polar, non-coordinating solvents. |

Supramolecular Catalysis (Mechanistic Perspective)

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems that can mimic the efficiency and selectivity of natural enzymes. The dynamic and reversible nature of these interactions allows for the creation of organized, micro-environmental reaction pockets that can influence reaction rates and selectivities in ways not achievable with conventional catalysts.

Design Principles for this compound-Based Supramolecular Catalysts

The design of a supramolecular catalyst centered around this compound would hinge on the strategic exploitation of its functional groups to drive self-assembly and substrate binding. The core design principles would involve:

Hydrogen Bonding: The thiourea moiety is a powerful hydrogen bond donor, capable of forming strong and directional interactions. The two N-H protons can simultaneously or individually engage with hydrogen bond acceptors on other catalyst molecules or substrates. This dual hydrogen-bonding capability is a cornerstone of thiourea-based catalysis.

Hydrophobic Interactions: The allyl and ethyl groups introduce hydrophobic character to the molecule. In polar solvents, these groups would tend to aggregate, driving the self-assembly of the catalyst into larger structures such as micelles, vesicles, or capsules. This sequestration from the bulk solvent can create a unique reaction environment.

π-π Stacking: The allyl group's double bond offers the potential for π-π stacking interactions if the supramolecular assembly brings aromatic substrates or co-catalysts into proximity.

Coordination Chemistry: While not an intrinsic feature of this compound itself, the sulfur atom of the thiourea group can act as a soft ligand for metal coordination. This allows for the design of hybrid catalysts where the self-assembled organic framework positions a metal center for catalysis.

A hypothetical design could involve the synthesis of this compound derivatives functionalized with additional recognition sites to promote specific, pre-programmed self-assembly into well-defined catalytic architectures.

| Design Principle | Key Functional Group | Potential Interaction | Desired Outcome |

| Primary Recognition | Thiourea (N-H) | Hydrogen Bonding | Substrate activation and orientation |

| Self-Assembly Driver | Allyl & Ethyl Groups | Hydrophobic Effects | Creation of a catalytic pocket |

| Secondary Interactions | Allyl Group (C=C) | π-π Stacking | Enhanced substrate binding/selectivity |

| Hybrid Catalysis | Thiourea (S) | Metal Coordination | Introduction of Lewis acid catalysis |

Investigation of Catalytic Pathways and Selectivity Enhancement

The catalytic activity of a hypothetical this compound-based supramolecular catalyst would likely proceed through pathways that exploit the unique environment of the self-assembled structure.

Catalytic Pathways:

A primary catalytic pathway would involve the activation of an electrophilic substrate through hydrogen bonding with the thiourea N-H groups. By drawing electron density from the substrate, the catalyst would render it more susceptible to nucleophilic attack. The hydrophobic pocket created by the self-assembly of the allyl and ethyl groups could pre-organize the substrates, bringing the nucleophile and the activated electrophile into close proximity and in the correct orientation for reaction, thus lowering the activation energy.

Selectivity Enhancement:

The enhancement of selectivity (enantio-, regio-, or diastereoselectivity) is a hallmark of supramolecular catalysis. For an this compound-based system, selectivity would arise from several factors:

Enantioselectivity: If a chiral derivative of this compound were used, the resulting chiral supramolecular assembly could create a chiral reaction pocket. This would favor the binding of one enantiomer of a racemic substrate over the other, or direct the approach of a nucleophile to one face of a prochiral substrate, leading to an enantiomeric excess of the product.

Regioselectivity: The defined spatial arrangement of functional groups within the catalytic pocket could sterically hinder reaction at certain positions on a substrate while leaving others accessible, thereby controlling the regiochemical outcome of the reaction.

Substrate Selectivity: The size and shape of the catalytic cavity, dictated by the self-assembly of the this compound units, could lead to selective binding and catalysis of substrates that are complementary in size and shape, while excluding others.

| Type of Selectivity | Mechanism | Role of this compound Assembly |

| Enantioselectivity | Creation of a chiral environment | A chiral catalyst would self-assemble into a chiral pocket, favoring one enantiomeric pathway. |

| Regioselectivity | Steric hindrance and specific substrate orientation | The defined architecture of the assembly would dictate the approach of the reactants. |

| Substrate Selectivity | Shape and size complementarity | The cavity of the supramolecular catalyst would preferentially bind substrates that fit well. |

Analytical Methodologies in Research Settings

Chromatographic Separation and Quantification

Chromatography is a cornerstone for the analysis of thiourea (B124793) derivatives, providing powerful separation capabilities essential for both qualitative and quantitative assessments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of N-acyl thiourea derivatives and related compounds. mdpi.comnih.gov This technique is well-suited for separating polar compounds like thioureas from complex matrices. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. tandfonline.comchromforum.orgresearchgate.net

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphate buffer, to control the pH and ensure consistent retention times. tandfonline.comgoogle.com For instance, a mobile phase of acetonitrile and a 0.02 mol L-1 phosphate buffer solution (pH 5.0) has been used effectively for separating various thiourea derivatives. tandfonline.com Detection is commonly performed using a UV detector, as the thiourea functional group exhibits absorbance in the UV range. sielc.com A detection wavelength between 240 nm and 245 nm has been found suitable for the simultaneous determination of thiourea and other compounds. google.com